2-Methyl-3-nitropyridine-6-acetamide
Description
2-Methyl-3-nitropyridine-6-acetamide is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamide group at the 6-position
Properties
IUPAC Name |
2-(6-methyl-5-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-7(11(13)14)3-2-6(10-5)4-8(9)12/h2-3H,4H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITZRVNDJYGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitropyridine-6-acetamide typically involves nitration of a pyridine derivative followed by acetamidation. One common method involves the nitration of 2-methylpyridine using nitric acid in the presence of sulfuric acid to yield 2-methyl-3-nitropyridine. This intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitropyridine-6-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Ammonia, amines.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.
Coupled Products: Suzuki-Miyaura coupling reactions yield biaryl compounds.
Scientific Research Applications
2-Methyl-3-nitropyridine-6-acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitropyridine-6-acetamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitropyridine: Lacks the acetamide group, making it less versatile in certain reactions.
3-Nitropyridine-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
2-Methyl-3-nitropyridine-6-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group
Uniqueness
2-Methyl-3-nitropyridine-6-acetamide is unique due to the presence of both a nitro group and an acetamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
2-Methyl-3-nitropyridine-6-acetamide, often referred to as MNA, is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamide group at the 6-position. This structural arrangement is significant for its reactivity and biological interactions.
The biological activity of MNA can be attributed to its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetamide group is capable of forming hydrogen bonds with biological macromolecules. Such interactions can modulate enzyme activities and receptor functions, leading to various biological effects including:
- Antimicrobial Activity : Nitro compounds like MNA are known for their antimicrobial properties. They can undergo reduction to produce reactive intermediates that bind covalently to DNA, resulting in cell death .
- Anti-inflammatory Effects : MNA has shown potential in inhibiting pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent .
Antimicrobial Activity
MNA exhibits significant antibacterial and antifungal properties. Studies have indicated that it can effectively inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage microbial DNA .
Anti-inflammatory Activity
Research indicates that MNA may also possess anti-inflammatory properties. It has been observed to reduce levels of inflammatory markers such as TNF-α and IL-1β in cell cultures, suggesting its potential application in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have highlighted MNA's ability to inhibit cancer cell proliferation. The compound has shown promise in reducing tumor growth in vitro and in vivo models, although further research is required to elucidate its full potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of MNA:
- Antimicrobial Efficacy : A study demonstrated that MNA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, MNA significantly reduced the secretion of inflammatory cytokines, indicating its potential as an anti-inflammatory drug candidate.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that MNA induced apoptosis and inhibited cell cycle progression, suggesting mechanisms through which it could exert anticancer effects .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
